TVB-3664

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

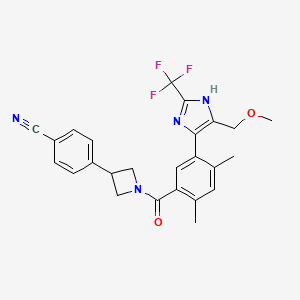

4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEOVRCUSPPGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of TVB-3664: A Technical Guide to a Novel FASN Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer metabolism has unveiled novel therapeutic avenues, with a burgeoning focus on the inhibition of fatty acid synthase (FASN). FASN, the sole enzyme capable of de novo fatty acid synthesis in humans, is a critical metabolic oncogene overexpressed in a multitude of cancers, correlating with poor prognosis and aggressive tumor biology.[1][2] TVB-3664, a potent and selective, orally bioavailable, and reversible inhibitor of FASN, has emerged as a promising therapeutic agent. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in cancer cells, supported by preclinical data, experimental methodologies, and visual representations of the intricate signaling pathways involved.

Direct Inhibition of Fatty Acid Synthase

This compound exerts its primary anti-cancer effect through the direct inhibition of FASN, a large multi-enzyme complex responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3][4] This inhibition disrupts the production of long-chain fatty acids, which are essential for cancer cells for various functions including membrane synthesis, energy storage, and protein modification.[3][5]

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Type/Species | Reference |

| IC50 (Palmitate Synthesis) | 18 nM | Human | [6][7] |

| IC50 (Palmitate Synthesis) | 12 nM | Mouse | [6][7] |

Disruption of Key Oncogenic Signaling Pathways

The inhibition of FASN by this compound extends beyond simple metabolic disruption, profoundly impacting several critical oncogenic signaling pathways that drive tumor growth and survival.

The PI3K/AKT/mTOR Pathway

FASN activity is intricately linked with the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][5] Inhibition of FASN by this compound has been shown to decrease the activation of Akt and mTOR.[8][9] This disruption leads to reduced protein synthesis and cell cycle progression, ultimately contributing to apoptosis.

References

- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TVB-3664 Fatty Acid Synthase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It details the molecule's mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

Introduction: Fatty Acid Synthase as a Therapeutic Target

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[1] While most normal tissues acquire fatty acids from circulation, many cancer types exhibit a marked upregulation of FASN expression and activity.[2][3] This heightened lipogenesis provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules required for rapid proliferation, survival, and metastasis.[4] The dependence of tumor cells on FASN, coupled with its low expression in most normal adult tissues, makes it an attractive and promising target for cancer therapy.[3]

This compound is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[5] It belongs to a new generation of FASN inhibitors developed to overcome the pharmacological limitations of earlier compounds, demonstrating improved tolerability and significant anti-tumor activity in a range of preclinical models.[6]

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by directly inhibiting the enzymatic activity of FASN.[1] By blocking the β-ketoacyl synthase (KS) domain, this compound prevents the condensation steps in fatty acid synthesis, leading to a cascade of downstream cellular events.[1]

The primary consequences of FASN inhibition by this compound include:

-

Depletion of Palmitate: The most direct effect is the cessation of palmitate production, depriving cancer cells of a crucial substrate for complex lipids.

-

Accumulation of Malonyl-CoA: Inhibition of FASN leads to a buildup of its substrate, malonyl-CoA. This accumulation can have cytotoxic effects and disrupt cellular metabolism.[2]

-

Disruption of Membrane Integrity: Reduced availability of fatty acids impairs the synthesis of phospholipids, altering the structure and function of cellular membranes, including those of organelles like the endoplasmic reticulum.[2]

-

Impaired Protein Palmitoylation: Palmitoylation is a post-translational modification crucial for the proper localization and function of many proteins, including those involved in oncogenic signaling. This compound has been shown to significantly reduce tubulin palmitoylation, leading to disrupted microtubule organization.[7][8]

-

Modulation of Oncogenic Signaling: FASN activity is intricately linked with major cancer signaling pathways. Inhibition by this compound has been shown to alter the activity of pathways including Akt, Erk1/2, and AMPK.[5][9]

-

Induction of Apoptosis and Ferroptosis: The culmination of these effects—metabolic stress, signaling disruption, and membrane damage—leads to the induction of programmed cell death (apoptosis) in tumor cells.[2] In some contexts, such as KRAS-mutant lung cancer, FASN inhibition by this compound has been specifically linked to the induction of ferroptosis, an iron-dependent form of cell death.[6]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | IC50 Value | Citation |

| Palmitate Synthesis Inhibition | Human | 18 nM | [5][8][10] |

| Palmitate Synthesis Inhibition | Mouse | 12 nM | [5][8][10] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| Tumor Type | Model | Dosage | Outcome | Citation |

| Colorectal Cancer | Pt 2614 | 3 mg/kg, daily p.o. | 30% reduction in tumor weight | [1][5][8] |

| Colorectal Cancer | Pt 2449PT | 3 mg/kg, daily p.o. | 37.5% reduction in tumor weight | [1][5][8] |

| Colorectal Cancer | Pt 2402 | 6 mg/kg, daily p.o. | 51.5% reduction in tumor weight | [1][5][8] |

| Various Cancers | Lung, Ovarian, Prostate, Pancreatic Xenografts | Not specified | Significant tumor growth inhibition; regression in 3 of 6 models | [7] |

| Hepatocellular Carcinoma (HCC) | sgPTEN/c-MET and AKT/NRAS driven | Not specified | Effective inhibition of early-stage tumor development | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the this compound Mechanism

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic associated with this compound.

Figure 1: Core mechanism of this compound FASN inhibition pathway.

Figure 2: Downstream effects on key oncogenic signaling pathways.

Figure 3: Preclinical experimental workflow for this compound evaluation.

Figure 4: Upregulation of CD36 as a compensatory mechanism.

Key Experimental Protocols

Cell Proliferation Assay

This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., CaCo2, HT29) in 96-well plates at a predetermined density and allow them to adhere overnight.[5]

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-1 µM) in the appropriate cell culture medium.[5] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 3 to 7 days.[5]

-

Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Record luminescence and plot the percentage of viable cells against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Patient-Derived Xenograft (PDX) In Vivo Study

This protocol assesses the anti-tumor activity of this compound in a more clinically relevant animal model.

-

Animal Model: Use immunodeficient mice, such as NOD-SCID-IL2rg-/- (NSG) mice.[5]

-

Tumor Implantation: Surgically implant tumor fragments from consented patients into the flanks of the mice.[5]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound daily via oral gavage at specified doses (e.g., 3 mg/kg or 6 mg/kg).[5][10] The vehicle is typically a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight as an indicator of toxicity.

-

Endpoint: Continue treatment for a defined period (e.g., 4 weeks) or until tumors reach a predetermined maximum size.[5]

-

Tissue Collection: At the end of the study, euthanize the animals and harvest tumors for downstream analysis (e.g., Western blot, metabolomics).

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status and expression levels of key signaling proteins.

-

Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., pAkt, total Akt, pErk1/2, total Erk1/2, FASN, and a loading control like β-actin).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the relative changes in protein expression or phosphorylation between treated and control samples.

Conclusion and Future Directions

This compound is a highly potent and selective FASN inhibitor with demonstrated anti-tumor activity across a variety of preclinical cancer models. Its mechanism of action is centered on the disruption of de novo lipogenesis, which triggers a cascade of events including impaired membrane synthesis, altered oncogenic signaling, and ultimately, tumor cell death.

The data indicate that while this compound is effective as a monotherapy in certain contexts, its true potential may lie in combination therapies.[11] For instance, combining this compound with standard chemotherapeutics (e.g., taxanes) or other targeted agents has shown synergistic effects.[7][11] Furthermore, understanding compensatory mechanisms, such as the upregulation of the fatty acid transporter CD36, is crucial for developing strategies to overcome potential resistance.[12][13] The robust preclinical data for this compound and related compounds like TVB-2640 (denifanstat) support the continued clinical investigation of FASN inhibition as a viable and promising strategy in precision oncology.[6][14]

References

- 1. medkoo.com [medkoo.com]

- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthase inhibitors: new directions for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 6. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | FASN Inhibitor | TargetMol [targetmol.com]

- 11. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]

The Central Role of Fatty Acid Synthase (FASN) in Tumor Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival.[1] Among the key metabolic enzymes implicated in oncogenesis, Fatty Acid Synthase (FASN) has emerged as a critical player and a promising therapeutic target.[2][3][4] FASN is the terminal enzyme in the de novo synthesis of fatty acids, a pathway that is minimally active in most normal differentiated cells but significantly upregulated in a wide array of human cancers.[2][5] This guide provides an in-depth examination of FASN's role in tumor metabolism, detailing its regulatory pathways, its crosstalk with other metabolic processes, and the methodologies used to study its function. We further explore the therapeutic rationale for targeting FASN and present key quantitative data and experimental protocols for the research community.

FASN: A Shift from Normal Physiology to Oncogenic Driver

In normal, healthy cells, the primary source of fatty acids is exogenous uptake from circulation.[6] De novo lipogenesis (DNL), the process where FASN is the key catalyst, is largely restricted to specialized tissues like the liver and adipose tissue, and its activity is tightly regulated by dietary status.[2][7]

In stark contrast, many tumor cells exhibit a profound metabolic shift, becoming heavily reliant on endogenous fatty acid synthesis, regardless of extracellular lipid availability.[6][8] This upregulated FASN activity is not merely a byproduct of transformation but an essential component of the malignant phenotype, providing lipids for membrane formation, energy production, and the generation of signaling molecules.[2][9] Overexpression of FASN is a common feature in numerous cancers—including breast, prostate, colorectal, ovarian, and lung—and frequently correlates with tumor aggressiveness and poor prognosis.[1][5][7][10]

Core Functions of FASN in Tumor Metabolism

FASN's contribution to cancer progression is multifaceted, extending beyond simple lipid production.

-

Biosynthesis for Proliferation: Rapidly dividing cancer cells require a constant supply of lipids to construct new cellular membranes. FASN provides the necessary palmitate, the precursor for more complex fatty acids and phospholipids, thereby directly fueling cell growth and division.[2]

-

Energy Homeostasis: While glycolysis is a primary energy source, fatty acids synthesized by FASN can undergo β-oxidation to generate significant amounts of ATP, providing metabolic flexibility and resilience, especially under conditions of nutrient stress.[6][11] FASN can also regulate mitochondrial function and biogenesis.[6][11]

-

Protein Modification and Signaling: FASN-derived fatty acids are crucial for the post-translational modification of proteins, such as palmitoylation. This process is vital for the proper localization and function of key signaling proteins, including oncogenes involved in cell growth and migration.[11]

-

Modulation of Cellular Organelles: FASN activity influences the function of subcellular organelles. For instance, it has been linked to the regulation of the endoplasmic reticulum (ER) and mitochondria, impacting processes like ER stress response and cellular respiration.[6][12]

Regulation of FASN Expression and Activity in Cancer

The constitutive upregulation of FASN in tumors is driven by a complex network of oncogenic signaling pathways that override normal metabolic feedback mechanisms.

-

Growth Factor Receptor Signaling: Activation of receptors like EGFR and HER2 stimulates downstream pathways that promote FASN expression.[12][13]

-

PI3K/AKT/mTOR Pathway: This is a central signaling cascade in cancer that promotes cell growth and proliferation. Activated AKT can lead to the nuclear translocation and activation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including FASN.[7][12][14] A positive feedback loop has been observed where FASN expression can, in turn, sustain AKT activation.[2][12]

-

MAPK/ERK Pathway: The ERK1/2 signaling pathway, also downstream of growth factor receptors, contributes to the upregulation of FASN.[6][12]

-

Hormonal Regulation: In hormone-dependent cancers like breast and prostate, steroid hormones can activate pathways that stimulate SREBP-1c maturation and subsequent FASN expression.[15]

-

Loss of Tumor Suppressors: The tumor suppressor p53 can negatively regulate FASN. Its inactivation in many cancers removes this inhibitory control, contributing to elevated FASN levels.[15]

Below is a diagram illustrating the primary signaling pathways that converge to upregulate FASN in cancer cells.

Caption: Upstream signaling pathways regulating FASN expression in cancer.

Crosstalk with Other Metabolic Pathways

FASN does not operate in isolation. It is functionally intertwined with other core metabolic pathways, allowing cancer cells to achieve greater energy flexibility.[6][14]

-

Glycolysis: There is a bidirectional relationship between glycolysis and lipogenesis. Glycolysis provides the carbon precursors (via citrate from the Krebs cycle) for fatty acid synthesis. Conversely, inhibiting FASN can impair glycolytic flux, reduce glucose uptake, and decrease lactate production in some cancer models.[6][11]

-

Krebs Cycle and Oxidative Phosphorylation: FASN inhibition has been shown to downregulate the Krebs cycle and suppress mitochondrial genes involved in energy metabolism and oxidative phosphorylation, indicating a tight coupling between lipid synthesis and mitochondrial respiration.[6]

-

Amino Acid Metabolism: Suppression of FASN can induce adaptive changes in other metabolic pathways, including glutaminolysis, as the cell attempts to compensate for the loss of its primary lipogenic route.[6][11][12]

The diagram below illustrates the central role of FASN in integrating various metabolic inputs and outputs.

Caption: FASN's integration with glycolysis and mitochondrial metabolism.

Quantitative Data Summary

The differential expression and activity of FASN between cancer and normal tissues present a therapeutic window.[6] Below are tables summarizing quantitative data related to FASN.

Table 1: FASN Expression in Various Human Cancers (Illustrative Examples)

| Cancer Type | Method | Finding | Reference |

|---|---|---|---|

| Breast Cancer | IHC | High FASN expression correlates with poor prognosis. | [7] |

| Prostate Cancer | IHC | FASN expression linked to activation of AKT pathway. | [2][7] |

| Colorectal Cancer | Primary Cells | Anti-tumor response to FASN inhibitor TVB-3166 observed. | [6] |

| Ovarian Cancer | Cell Lines | Positive feedback regulation between FASN and AKT. | [2][7] |

| Gastric Cancer | TCGA Data | FASN identified as a prognostic marker related to immune infiltration. | [10] |

| Liver Cancer | TCGA Data | High FASN expression linked to worse Overall Survival (OS). |[10] |

Table 2: Pharmacological Inhibitors of FASN and Their Effects

| Inhibitor | Type | Mechanism of Action | IC50 / Effect in Cancer Cells | Limitations |

|---|---|---|---|---|

| Cerulenin | Natural Product | Irreversibly binds to the ketoacyl synthase domain. | Induces apoptosis in breast and ovarian cancer cells. | Poor stability and metabolic liabilities. |

| C75 | Small Molecule | Synthetic analogue of cerulenin. | Induces apoptosis and tumor growth delay in xenografts. | Lack of selectivity, causes weight loss. |

| Orlistat | FDA-approved | Reversibly inhibits the thioesterase domain. | Induces cell death in prostate and breast cancer cell lines. | Poor cell permeability and bioavailability. |

| TVB-2640 (Denifanstat) | First-in-class | Potent, selective, and reversible FASN inhibitor. | Shows robust anti-tumor activity in preclinical models and early clinical trials. | Further clinical validation required. |

Note: IC50 values are highly cell-line dependent and are not universally reported. The effects are generally observed in the low micromolar range for older inhibitors and nanomolar range for newer compounds like TVB-2640.

Experimental Protocols

Studying FASN requires a range of molecular and cellular biology techniques. Below are outlines for key experimental protocols.

Protocol: Western Blot for FASN Protein Expression

Objective: To quantify the relative expression level of FASN protein in cell lysates or tissue homogenates.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an 8% Tris-glycine polyacrylamide gel. FASN is a large protein (~270 kDa).

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for FASN (e.g., Rabbit anti-FASN, diluted 1:1000 in blocking buffer). Simultaneously, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane 3x for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000).

-

Detection: Detect chemiluminescence using an ECL substrate and imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize FASN band intensity to the loading control.

Protocol: FASN Activity Assay (Spectrophotometric)

Objective: To measure the enzymatic activity of FASN by monitoring the oxidation of its cofactor, NADPH.

-

Lysate Preparation: Prepare fresh cell or tissue lysates in a suitable buffer (e.g., potassium phosphate buffer with EDTA and DTT).

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, acetyl-CoA, and malonyl-CoA.

-

Initiation: Add 10-50 µg of lysate to the reaction mixture. Immediately add NADPH to start the reaction.

-

Measurement: Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C using a spectrophotometer. The rate of NADPH oxidation is directly proportional to FASN activity.

-

Controls: Include a negative control with no lysate and a control with a known FASN inhibitor (e.g., C75) to confirm specificity.

-

Calculation: Calculate FASN activity based on the rate of change in absorbance, using the extinction coefficient for NADPH (6.22 mM⁻¹cm⁻¹). Normalize activity to the total protein concentration of the lysate.

Protocol: Cell Viability Assay (MTT)

Objective: To assess the cytotoxic or cytostatic effects of a FASN inhibitor on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the FASN inhibitor (e.g., TVB-2640 from 1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

The workflow for testing a novel FASN inhibitor is depicted below.

References

- 1. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthase as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Fatty Acid Synthase: An Emerging Target in Cancer [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Obesity-Related Fatty Acid and Cholesterol Metabolism in Cancer-Associated Host Cells [frontiersin.org]

- 9. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]

- 11. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Preclinical Oncology Studies of TVB-3664: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in the context of oncology. This compound is an orally bioavailable, reversible inhibitor that has demonstrated anti-tumor activity in a variety of preclinical cancer models. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

This compound targets FASN, a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, there is an increased reliance on this pathway to produce lipids necessary for cell membrane formation, signaling, and energy storage, making FASN an attractive therapeutic target. Inhibition of FASN by this compound leads to a reduction in cellular palmitate levels, which in turn disrupts various cellular processes crucial for tumor cell proliferation and survival. The IC50 values for this compound in inhibiting human and mouse cell palmitate synthesis are 18 nM and 12 nM, respectively[1][2].

One of the downstream effects of FASN inhibition by this compound is the significant reduction of tubulin palmitoylation and mRNA expression[1][2][3]. This disruption of post-translational modification of tubulin can interfere with microtubule organization, a mechanism that may contribute to the synergistic anti-tumor effects observed when this compound is combined with taxane-based chemotherapies[3].

In Vitro Efficacy

This compound has demonstrated anti-proliferative activity across a range of cancer cell lines. The tables below summarize the reported in vitro efficacy data.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |

| Calu-6 | Non-small-cell lung cancer | 50 nM | 48 h | FASN inhibition, reduced tubulin palmitoylation | [3] |

| A549 | Non-small-cell lung cancer | 50 nM | 72 h | FASN inhibition | [3] |

| CaCo2 | Colorectal Cancer | 0-1 µM | 7 days | Anti-tumor activity | [1][2] |

| HT29 | Colorectal Cancer | 0-1 µM | 7 days | Anti-tumor activity | [1][2] |

| LIM2405 | Colorectal Cancer | 0-1 µM | 7 days | Anti-tumor activity | [1][2] |

| Pt 93 | Primary Colorectal Cancer | 0.2 µM | 6 days | Increased CD36 mRNA and protein expression | [4] |

| Pt 130 | Primary Colorectal Cancer | 0.2 µM | 6 days | Increased CD36 mRNA and protein expression | [4] |

In Vivo Efficacy

Preclinical studies using patient-derived xenograft (PDX) and other murine models have shown the anti-tumor potential of this compound as a monotherapy and in combination with other agents.

Table 2: In Vivo Monotherapy Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Dosage | Administration | Duration | Key Findings | Reference |

| Colorectal Cancer PDX (Pt 2614) | Colorectal Cancer | 3 mg/kg | Oral gavage, daily | 4 weeks | 30% reduction in average tumor weight | [1][2] |

| Colorectal Cancer PDX (Pt 2449PT) | Colorectal Cancer | 3 mg/kg | Oral gavage, daily | 4 weeks | 37.5% reduction in average tumor weight | [1][2] |

| Colorectal Cancer PDX (Pt 2402) | Colorectal Cancer | 6 mg/kg | Oral gavage, daily | 4 weeks | 51.5% reduction in average tumor weight | [1][2] |

| sgPTEN/c-MET Murine Model | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | Moderate efficacy as monotherapy | [5] |

| c-MYC-driven Murine Model | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | Improved therapeutic efficacy of sorafenib and cabozantinib | [5] |

| Lung, Ovarian, Prostate, Pancreatic Xenografts | Various | Not specified | Not specified | Not specified | Inhibition of tumor growth, with regression in 3 of 6 models | [3] |

Signaling Pathways and Mechanisms of Resistance

The anti-tumor effects of this compound are associated with the modulation of several key oncogenic signaling pathways. Studies in colorectal cancer models have shown that this compound treatment alters the Akt, Erk1/2, and AMPK pathways[1][6][7]. However, the activation of Akt and AMPK has also been implicated as a potential mechanism of resistance to FASN inhibition[6].

A compensatory mechanism to FASN inhibition has been identified involving the upregulation of the fatty acid transporter CD36. Inhibition of FASN with this compound leads to an increase in CD36 expression, which may allow cancer cells to sustain proliferation by increasing the uptake of exogenous fatty acids[4][8]. This suggests that a combination therapy targeting both FASN and CD36 could be a promising therapeutic strategy[4].

Combination Therapies

The preclinical data suggests that this compound may be more effective when used in combination with other anti-cancer agents.

-

With Cabozantinib and Sorafenib: In hepatocellular carcinoma models, this compound in combination with the tyrosine kinase inhibitor cabozantinib led to tumor regression and synergistically downregulated cancer-related pathways, particularly the AKT/mTOR pathway[5][9]. It also improved the efficacy of sorafenib in a FASN-dependent HCC model[5].

-

With Bevacizumab: Combination treatment with the VEGF inhibitor bevacizumab resulted in increased tumor growth inhibition compared to single-agent therapy[10].

-

With Paclitaxel: As mentioned earlier, the disruption of tubulin palmitoylation by this compound provides a strong rationale for its combination with taxanes like paclitaxel, with promising early clinical activity observed[11].

-

With PD-1 Immunotherapy: Preclinical studies have shown that combining FASN inhibition with PD-1 immunotherapy can enhance anti-tumor efficacy in xenograft models[10].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.

In Vitro Cell Proliferation Assay

-

Cell Lines: Various cancer cell lines (e.g., CaCo2, HT29, LIM2405) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 7 days)[1][2].

-

Analysis: Cell viability is assessed using standard methods such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Patient-Derived Xenograft (PDX) Models

-

Animal Models: Immunocompromised mice, such as NOD-SCID-IL2rg-/- (NSG) mice, are used[1][2].

-

Tumor Implantation: Tumor fragments from patient resections are surgically implanted subcutaneously into the flanks of the mice[8].

-

Treatment: Once tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage, at a defined dose and schedule (e.g., 3-6 mg/kg daily for 4-6 weeks)[6]. The vehicle control is often 30% PEG400[6].

-

Tumor Measurement: Tumor volume is measured periodically (e.g., weekly) using calipers, and calculated using the formula: (width² × length) / 2[6]. Tumor weight is measured at the end of the study[6].

Western Blot Analysis

-

Protein Extraction: Cells or tumor tissues are lysed to extract total protein.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., pAkt, pErk1/2, CD36) and then with corresponding secondary antibodies.

-

Detection: Protein bands are visualized using chemiluminescence.

Immunohistochemistry (IHC)

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned.

-

Staining: Sections are stained with antibodies against proteins of interest (e.g., FASN).

-

Scoring: The intensity and percentage of positive cells are scored to determine protein expression levels[1].

Conclusion

The preclinical data for this compound demonstrates its potential as an anti-cancer agent, particularly in tumors that are highly dependent on de novo lipogenesis. Its mechanism of action through FASN inhibition affects multiple oncogenic signaling pathways and cellular processes. While monotherapy shows activity, the true potential of this compound may lie in combination therapies that can overcome resistance mechanisms and enhance efficacy. Further research is warranted to identify predictive biomarkers for patient selection and to optimize combination strategies for clinical development.

References

- 1. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Preclinical Evaluation of Novel Fatty Acid Synthase Inhibitors in Prim" by Yekaterina Y. Zaytseva, Piotr G. Rychahou et al. [uknowledge.uky.edu]

- 8. Frontiers | Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. sagimet.com [sagimet.com]

- 11. aacrjournals.org [aacrjournals.org]

Target Validation of TVB-3664 in Colorectal Cancer: A Technical Guide

November 20, 2025

Abstract

This technical guide provides an in-depth analysis of the target validation of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in the context of colorectal cancer (CRC). FASN is a key enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms to offer a comprehensive overview of this compound as a potential therapeutic agent for CRC.

Introduction: Fatty Acid Synthase as a Therapeutic Target in Colorectal Cancer

Metabolic reprogramming is a well-established hallmark of cancer, and the aberrant activation of de novo lipogenesis is a prominent feature of many aggressive tumors, including colorectal cancer.[1] Fatty Acid Synthase (FASN), the key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA, is often overexpressed in CRC and its elevated expression correlates with poorer prognosis and shorter disease-free survival.[1][3][4] This overexpression provides cancer cells with essential building blocks for membranes, signaling molecules, and energy storage, thereby fueling tumor growth and progression.[1] The dependence of CRC cells on FASN activity presents a compelling therapeutic window, making it an attractive target for anticancer therapy.[1][5][6] this compound is a novel, orally bioavailable, and selective inhibitor of FASN that has demonstrated anti-tumor activity in various preclinical cancer models.[7][8]

Preclinical Efficacy of this compound in Colorectal Cancer Models

In Vitro Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative effects in various CRC cell lines. Studies have shown that treatment with this compound leads to a dose-dependent decrease in the viability of both established CRC cell lines, such as CaCo2, HT29, HCT116, and LIM2405, and primary CRC cells derived from patients.[7][8][9]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of CRC, which more closely recapitulate the heterogeneity and biology of human tumors.[1] While a wide range of sensitivity to FASN inhibition was observed, this compound treatment resulted in a significant reduction in tumor volume in a subset of CRC PDX models.[1][3][10]

| PDX Model | This compound Dose | Treatment Duration | Average Reduction in Tumor Weight | Reference |

| Pt 2614 | 3 mg/kg, oral gavage, daily | 4 weeks | 30% | [1][8] |

| Pt 2449PT | 3 mg/kg, oral gavage, daily | 4 weeks | 37.5% | [1][8] |

| Pt 2402 | 6 mg/kg, oral gavage, daily | 4 weeks | 51.5% | [1][8] |

Table 1: In Vivo Efficacy of this compound in CRC Patient-Derived Xenograft Models.

Mechanism of Action: Signaling Pathways Modulated by this compound

Inhibition of FASN by this compound instigates a cascade of downstream effects on critical oncogenic signaling pathways in colorectal cancer cells.

Impact on PI3K/Akt and MAPK/Erk Signaling

Preclinical studies have consistently shown that the anti-tumor effects of this compound are associated with the modulation of the PI3K/Akt and MAPK/Erk pathways.[1][10] Inhibition of FASN leads to a decrease in the phosphorylation and activation of Akt and Erk1/2, key kinases that promote cell survival, proliferation, and growth.[1][3] However, in some instances, activation of pro-survival Akt and ERK signaling has been observed as a resistance mechanism.[1]

Role of AMPK Signaling

The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is also impacted by FASN inhibition.[1] Knockdown of FASN has been shown to increase the phosphorylation of AMPK in CRC cells.[4] Interestingly, higher baseline levels of phosphorylated AMPK (pAMPK) have been associated with resistance to this compound in PDX models, suggesting a complex role for this pathway in the response to FASN inhibitors.[1][10]

Crosstalk with the Wnt/β-Catenin Pathway

Recent evidence suggests that FASN activity is linked to the Wnt/β-catenin signaling pathway, a critical driver of CRC development and stemness. Pharmacological inhibition of FASN with this compound has been shown to decrease the transcriptional activity of β-catenin and reduce the expression of its downstream target, NOTUM, in CRC cells and organoids.[9]

Caption: Signaling pathways modulated by this compound in colorectal cancer.

A Compensatory Mechanism of Resistance: Upregulation of CD36

A potential mechanism of resistance to FASN inhibition in CRC involves the upregulation of the fatty acid translocase CD36.[5][6] Studies have demonstrated that treatment with this compound leads to a selective increase in CD36 mRNA and protein expression in CRC cells and tissues.[5][6] This upregulation of CD36 may allow cancer cells to compensate for the blockade of de novo lipogenesis by increasing the uptake of exogenous fatty acids from the tumor microenvironment.[5] Importantly, the combinatorial treatment of CRC cells with this compound and a CD36 inhibitor, sulfosuccinimidyl oleate, has shown a synergistic effect on reducing cell proliferation, suggesting that co-targeting FASN and fatty acid uptake could be a promising therapeutic strategy.[5][6]

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: CRC cell lines (e.g., HT29, HCT116) are seeded in 96-well plates at a density of 3 x 10³ cells per well in either 2D monolayer or 3D Matrigel cultures.[9]

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 0.2 µM).[9]

-

Incubation: Plates are incubated at 37°C for a specified period (e.g., 7 days).[9]

-

Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo® 2.0 (for 2D) or 3D CellTiter-Glo® (for 3D), according to the manufacturer's instructions. Luminescence is read using a microplate reader.[9]

Caption: Workflow for assessing cell viability after this compound treatment.

Patient-Derived Xenograft (PDX) Model Studies

-

Model Establishment: CRC PDX models are established in immunocompromised mice (e.g., NOD-SCID-IL2rg-/- or NSG mice) using fresh tumor specimens from patients undergoing surgical resection.[1][8]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally via gavage at specified doses (e.g., 3 or 6 mg/kg) on a daily schedule.[8]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study (e.g., 4 weeks), tumors are excised, weighed, and processed for further analysis, such as Western blotting or metabolomics.[1]

Western Blot Analysis

-

Protein Extraction: Protein lysates are prepared from treated and control cells or tumor tissues.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., FASN, p-Akt, p-Erk, β-catenin, NOTUM).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preclinical data strongly support the validation of FASN as a therapeutic target in colorectal cancer. The FASN inhibitor this compound demonstrates significant anti-tumor activity in CRC models by inhibiting de novo lipogenesis and modulating key oncogenic signaling pathways, including PI3K/Akt, MAPK/Erk, and Wnt/β-catenin. While the monotherapy shows promise, the identification of resistance mechanisms, such as the upregulation of CD36, opens avenues for rational combination therapies. Future research should focus on identifying biomarkers to predict sensitivity to FASN inhibition and to explore synergistic combinations with other targeted agents or chemotherapies to enhance the therapeutic efficacy of this compound in colorectal cancer.[1][2] Further clinical investigation of this compound (also known as TVB-2640 in clinical trials) is warranted to translate these promising preclinical findings into benefits for patients with colorectal cancer.[2][11]

References

- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid synthase enhances colorectal cancer cell proliferation and metastasis via regulating AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Frontiers | A review on the role of fatty acids in colorectal cancer progression [frontiersin.org]

In Vitro Anti-Tumor Activity of TVB-3664: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TVB-3664 is a potent and selective, orally bioavailable, and reversible small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is a key lipogenic enzyme that is overexpressed in a wide variety of human cancers and is associated with tumor progression, metastasis, and poor prognosis. By inhibiting FASN, this compound disrupts the production of palmitate, a fundamental building block for the synthesis of more complex lipids required for membrane formation, energy storage, and signaling molecule generation. This disruption of lipid metabolism selectively induces apoptosis and inhibits the proliferation of cancer cells, which are highly dependent on de novo lipogenesis. This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of this compound, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The anti-tumor activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability and palmitate synthesis are summarized below.

| Cell Line | Cancer Type | Assay | IC50 (nM) | Incubation Time | Reference |

| Human Cells | - | Palmitate Synthesis | 18 | - | [1][2][3][4] |

| Mouse Cells | - | Palmitate Synthesis | 12 | - | [1][2][3][4] |

| MHCC97H | Hepatocellular Carcinoma | Cell Viability | Not specified | - | [5] |

| HLE | Hepatocellular Carcinoma | Cell Viability | Not specified | - | [5] |

| SNU449 | Hepatocellular Carcinoma | Cell Viability | Not specified | - | [5] |

| CaCo2 | Colorectal Cancer | Cell Proliferation | Concentration-dependent inhibition (0-1 µM) | 7 days | [1][2] |

| HT29 | Colorectal Cancer | Cell Proliferation | Concentration-dependent inhibition (0-1 µM) | 7 days | [1][2] |

| LIM2405 | Colorectal Cancer | Cell Proliferation | Concentration-dependent inhibition (0-1 µM) | 7 days | [1][2] |

| QGP-1 | Pancreatic Neuroendocrine Tumor | Cell Proliferation | Significant inhibition | - | [6] |

| BON | Pancreatic Neuroendocrine Tumor | Cell Proliferation | Minimal effect alone, significant with FA depletion | - | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on cancer cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

-

Cell Lysis: Treat cells with this compound for the specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FASN, p-Akt, Akt, p-mTOR, mTOR, p-Erk1/2, Erk1/2, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment and Fixation: Treat cells with this compound for the desired duration. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Visualization of Signaling Pathways and Workflows

FASN Signaling Pathway and Inhibition by this compound

Caption: FASN signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Analysis of this compound

Caption: A typical experimental workflow for evaluating this compound in vitro.

Conclusion

This compound demonstrates significant in vitro anti-tumor activity across a variety of cancer cell lines by potently inhibiting FASN. This leads to a cascade of downstream effects including the disruption of lipid synthesis, inhibition of critical oncogenic signaling pathways such as PI3K/Akt/mTOR, and ultimately, the induction of apoptosis and inhibition of cell proliferation. The provided data and protocols offer a foundational guide for researchers and drug development professionals investigating the therapeutic potential of FASN inhibition in oncology. Further research is warranted to identify predictive biomarkers for sensitivity to this compound and to explore its efficacy in combination with other anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]

- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

TVB-3664: A Comprehensive Analysis of its Effects on Lipid Metabolism in Cancer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cancer progression is intrinsically linked to metabolic reprogramming, with aberrant lipid metabolism emerging as a critical hallmark. Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids, is frequently overexpressed in various tumors and is associated with poor prognosis. TVB-3664 is a potent, selective, and orally bioavailable inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth analysis of this compound's effects on lipid metabolism and associated oncogenic signaling pathways in cancer. We consolidate quantitative data on its efficacy, detail the experimental methodologies used in key studies, and visualize the complex biological interactions through signaling and workflow diagrams. This document serves as a comprehensive resource for understanding the mechanism of action and therapeutic potential of FASN inhibition by this compound.

Introduction: The Role of FASN in Cancer Metabolism

Normal cells typically rely on exogenous lipids, whereas cancer cells often activate de novo lipogenesis to meet the high demand for fatty acids required for rapid proliferation, membrane synthesis, energy storage, and the generation of signaling molecules. Fatty Acid Synthase (FASN) is the central enzyme in this pathway, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA. The expression of FASN is often upregulated in tumor cells, driven by oncogenic signaling pathways, and its elevated activity confers a survival advantage, making it a compelling target for cancer therapy.[1][2]

This compound: A Potent and Selective FASN Inhibitor

This compound is a reversible and highly selective small-molecule inhibitor of FASN.[3][4] Its potency has been quantified in various preclinical models, demonstrating effective inhibition of its target at nanomolar concentrations.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Type/Enzyme Source | IC50 Value | Citation |

| Palmitate Synthesis | Human cells | 18 nM | [3][4] |

| Palmitate Synthesis | Mouse cells | 12 nM | [3][4] |

Core Mechanism: Remodeling of the Cancer Cell Lipidome

The primary mechanism of this compound is the direct inhibition of FASN, which leads to a cascade of effects on the lipid composition of cancer cells. By blocking the synthesis of palmitate, this compound fundamentally alters the cellular lipid landscape.

Direct Effects on Lipid Synthesis

Inhibition of FASN by this compound leads to a significant reduction in the intracellular pool of newly synthesized lipids. In patient-derived xenograft (PDX) models sensitive to the inhibitor, this manifests as a marked decrease in fatty acids, phospholipids, and triacylglycerols.[1] This disruption of lipid supply directly impacts the ability of cancer cells to build new membranes and generate signaling lipids.

Alterations in Complex Lipids

The reduction in endogenous fatty acid synthesis triggers broader changes in lipid composition. Studies have shown that treatment with this compound results in an increase in specific sphingolipids, such as lactosylceramide and sphingomyelin.[1][3] Furthermore, FASN inhibition can drive an increase in membrane lipid poly-unsaturation as cells increase their uptake of exogenous lipids, which can render them more susceptible to reactive oxygen species (ROS).[5]

Impact on Oncogenic Signaling and Cellular Processes

Beyond altering lipid pools, FASN inhibition by this compound has profound effects on critical oncogenic signaling pathways and other cellular functions that are dependent on a steady supply of lipids.

Downregulation of Pro-Survival Pathways

This compound treatment has been shown to decrease the activation of key pro-survival signaling pathways, including Akt and Erk1/2.[1][3] This is thought to occur, in part, through the disruption of lipid rafts in the cell membrane, which are critical signaling hubs for many oncogenic receptors.

Disruption of the Microtubule Network

Palmitoylation is a crucial post-translational modification for many proteins, including tubulin. This compound treatment significantly reduces tubulin palmitoylation, leading to a disorganized microtubule network.[6] This secondary effect can enhance the anti-tumor activity of taxane-based chemotherapies.

Resistance Mechanisms

Preclinical studies have identified potential mechanisms of resistance to FASN inhibition. The activation of Akt and AMP-activated protein kinase (AMPK) pathways has been associated with resistance to this compound in some models.[1]

Preclinical Efficacy: Quantitative Analysis

The anti-tumor effects of this compound have been demonstrated across a range of preclinical models, particularly in colorectal cancer (CRC).

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer PDX Models

| PDX Model | This compound Dose (Oral) | Treatment Duration | % Tumor Weight Reduction (Avg) | Citation |

| Pt 2614 | 3 mg/kg, daily | 4 weeks | 30.0% | [1][3][4] |

| Pt 2449PT | 3 mg/kg, daily | 4 weeks | 37.5% | [1][3][4] |

| Pt 2402 | 6 mg/kg, daily | 4 weeks | 51.5% | [1][3][4] |

Overall, significant tumor volume reduction was observed in 30% of the CRC PDX models tested.[1][3]

A Compensatory Mechanism: CD36 Upregulation

A key finding in the study of FASN inhibitors is the discovery of cellular compensatory mechanisms. In response to the shutdown of endogenous lipid synthesis by this compound, some colorectal cancer cells upregulate the fatty acid translocase CD36.[7][8] This transporter facilitates the uptake of exogenous fatty acids from the tumor microenvironment, potentially blunting the efficacy of FASN inhibition.[7] This finding suggests that a dual-targeting strategy, inhibiting both FASN and CD36, could produce a synergistic anti-tumor effect.[8][9]

Detailed Experimental Methodologies

Patient-Derived Xenograft (PDX) Models

-

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or similar immunocompromised mice (e.g., NSG) are used.[3][10][11][12]

-

Tumor Implantation: Freshly collected patient tumor tissue (e.g., from colorectal cancer resection) is surgically implanted subcutaneously into the flank of the mice.[3]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups based on tumor size and body weight.[3]

-

Treatment Administration: this compound is formulated in a vehicle (e.g., 30% PEG400) and administered daily via oral gavage at specified doses (e.g., 3-6 mg/kg). The control group receives the vehicle alone.[3][4]

-

Monitoring and Endpoint: Tumor volume is measured regularly (e.g., weekly) using digital calipers. Animal body weight is monitored as a measure of toxicity. At the end of the study (typically 4-6 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (histology, protein analysis, metabolomics).[3]

Acyl-Biotin Exchange (ABE) Assay for Tubulin Palmitoylation

The ABE assay is a chemical method used to detect protein S-palmitoylation.[13][14]

-

Step 1: Blocking Free Thiols: Cell or tissue lysates are treated with a thiol-blocking agent, such as N-ethylmaleimide (NEM), to irreversibly block all free cysteine residues that are not palmitoylated.[13]

-

Step 2: Thioester Cleavage: The thioester bond linking palmitate to cysteine residues is specifically cleaved using a neutral solution of hydroxylamine (HAM). This step exposes the previously palmitoylated cysteine thiol group. A negative control sample omits the HAM treatment.[13][15]

-

Step 3: Biotinylation: The newly revealed thiol groups are labeled with a sulfhydryl-reactive biotin reagent (e.g., HPDP-Biotin).[14]

-

Step 4: Enrichment and Detection: Biotinylated proteins (i.e., those that were originally palmitoylated) are captured using streptavidin-agarose beads. Following enrichment, the specific protein of interest (e.g., tubulin) is detected by Western blotting.[15]

Conclusion

This compound effectively targets the metabolic vulnerability of cancer cells that are dependent on de novo lipogenesis. By inhibiting FASN, it not only depletes the building blocks for membranes and signaling but also disrupts key oncogenic pathways like Akt/Erk and interferes with microtubule integrity. The quantitative data from preclinical models, particularly in colorectal cancer, underscore its potential as an anti-tumor agent. However, the discovery of compensatory mechanisms, such as the upregulation of the fatty acid transporter CD36, highlights the adaptability of cancer metabolism. These findings provide a strong rationale for future investigations into this compound both as a monotherapy in tumors highly dependent on FASN and as a component of combination therapies designed to counteract metabolic escape pathways.

References

- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]

- 14. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Disruption of Oncogenic Lipogenesis: A Technical Overview of Cellular Pathways Modulated by TVB-3664

For Researchers, Scientists, and Drug Development Professionals

Abstract

TVB-3664 is a potent, selective, and orally bioavailable small-molecule inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo lipogenesis pathway. Upregulated in a multitude of cancers, FASN is a key driver of tumor cell proliferation and survival. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment. We will explore its mechanism of action, its impact on oncogenic signaling cascades, and the consequent cellular responses. This document synthesizes preclinical data, outlines experimental methodologies, and presents key quantitative findings in a structured format to support ongoing research and drug development efforts in oncology.

Core Mechanism of Action: Inhibition of Fatty Acid Synthase

This compound exerts its primary effect by directly inhibiting the enzymatic activity of FASN. This multi-enzyme protein catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a fundamental process for the production of various lipid species required for cell membrane formation, energy storage, and protein modification.

Biochemical Potency

This compound is a reversible inhibitor of FASN with high potency. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in both human and murine systems.

| Parameter | Species | IC50 Value | Reference |

| Palmitate Synthesis Inhibition | Human | 18 nM | [1][2] |

| Palmitate Synthesis Inhibition | Mouse | 12 nM | [1][2] |

Key Cellular Pathways Impacted by this compound

The inhibition of FASN by this compound initiates a cascade of downstream effects, disrupting several interconnected cellular pathways crucial for cancer cell pathophysiology.

Disruption of Lipid Metabolism

The most immediate consequence of FASN inhibition is the alteration of the cellular lipid landscape. Preclinical studies in colorectal cancer (CRC) patient-derived xenografts (PDXs) have demonstrated significant changes in lipid composition following this compound treatment. These alterations include a notable reduction in fatty acids and phospholipids, coupled with an increase in lactosylceramide and sphingomyelin[3][4]. This shift in lipid profiles can impact membrane integrity, cellular signaling, and energy homeostasis.

Modulation of Oncogenic Signaling Pathways

This compound treatment has been shown to significantly alter major oncogenic signaling pathways that are frequently dysregulated in cancer.[3][4] The response to FASN inhibition is often associated with a decrease in the activation of pro-survival pathways. However, in some contexts, compensatory activation of survival signals has been observed, suggesting mechanisms of resistance.

Key signaling pathways affected include:

-

Akt Pathway: Inhibition of FASN has been linked to a decrease in the phosphorylation and activation of Akt (pAkt)[4]. The PI3K/Akt/mTOR signaling axis is a central regulator of cell growth, proliferation, and survival.

-

Erk1/2 Pathway: Reduced activation of the Erk1/2 pathway, another critical regulator of cell proliferation and differentiation, has been observed in tumors sensitive to this compound.[3][4]

-

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor. Alterations in AMPK signaling have been reported following FASN inhibition, reflecting the metabolic stress induced by blocking lipogenesis.[3][4]

Disruption of Microtubule Organization

Beyond its impact on major signaling hubs, FASN inhibition by this compound has been shown to have a more direct effect on the cytoskeleton. Specifically, treatment with this compound leads to a significant reduction in tubulin palmitoylation.[1][2][3][5] Palmitoylation is a post-translational lipid modification that can affect protein localization and function. The disruption of this process leads to disorganized microtubules in tumor cells, which can impair cell division, intracellular transport, and cell motility.[5] This effect is particularly relevant when considering combination therapies, as this compound has been shown to enhance the anti-tumor activity of taxanes, which are microtubule-stabilizing agents.[5]

In Vitro and In Vivo Anti-Tumor Activity

The cellular effects of this compound translate into significant anti-tumor activity in both cell culture and animal models.

In Vitro Proliferation Assays

This compound has demonstrated anti-proliferative effects across a range of cancer cell lines.

| Cell Lines | Treatment | Outcome | Reference |

| CaCo2, HT29, LIM2405 | 0-1 µM this compound for 7 days | Inhibition of cell proliferation | [1][2][3] |

| Calu-6 | 50 nM this compound for 48 hours | Reduced cell growth | [5] |

In Vivo Xenograft Studies

Oral administration of this compound has shown significant tumor growth inhibition and even regression in various xenograft models.

| Tumor Model | Treatment Regimen | Average Tumor Weight Reduction | Reference |

| Pt 2614 PDX | 3 mg/kg daily, oral gavage | 30% | [1][2] |

| Pt 2449PT PDX | 3 mg/kg daily, oral gavage | 37.5% | [1][2] |

| Pt 2402 PDX | 6 mg/kg daily, oral gavage | 51.5% | [1][2] |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: CaCo2, HT29, and LIM2405 human colorectal cancer cells.

-

Culture Conditions: Cells were maintained in their respective specific medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Treatment: Cells were treated with a concentration range of this compound (e.g., 0-1 µM) for 7 days without a medium change.

-

Assessment: Cell proliferation was assessed by cell counting at the end of the treatment period.[1]

Western Blot Analysis for Signaling Pathway Modulation

-

Sample Preparation: Tumor tissues from control and this compound treated patient-derived xenograft (PDX) models were collected and lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were probed with primary antibodies specific for phosphorylated and total forms of proteins of interest (e.g., pAkt, Akt, pErk1/2, Erk1/2).

-

Detection: Following incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

References

- 1. This compound | FASN Inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]

- 4. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

The FASN Inhibitor TVB-3664: A Deep Dive into its Therapeutic Potential for Metabolic Dysfunction-Associated Steatohepatitis (MASH)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with a significant unmet medical need. TVB-3664, a potent and selective oral inhibitor of fatty acid synthase (FASN), has emerged as a promising therapeutic candidate for MASH. FASN is a key enzyme in the de novo lipogenesis (DNL) pathway, which is upregulated in MASH and contributes to the accumulation of toxic lipid species, cellular stress, inflammation, and fibrosis. By inhibiting FASN, this compound targets a central driver of MASH pathogenesis. This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound for MASH, including detailed experimental protocols, quantitative data from key studies, and an exploration of the underlying signaling pathways.

Mechanism of Action: Targeting De Novo Lipogenesis

The primary mechanism of action of this compound is the inhibition of FASN, a critical enzyme in the DNL pathway. This pathway is responsible for the synthesis of fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In MASH, elevated DNL contributes to the accumulation of triglycerides and other lipotoxic intermediates in hepatocytes, leading to cellular stress, inflammation, and the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.

By blocking FASN, this compound reduces the production of palmitate and downstream lipid species, thereby alleviating lipotoxicity and its pathological consequences. Preclinical studies have demonstrated that this inhibition leads to a reduction in hepatic steatosis, inflammation, and fibrosis.

Caption: Mechanism of Action of this compound in MASH.

Preclinical Efficacy in MASH Models

The therapeutic potential of this compound in MASH has been evaluated in well-established preclinical models, most notably the Gubra Amylin NASH (GAN) diet-induced obese and biopsy-confirmed mouse model. This model recapitulates key features of human MASH, including steatosis, inflammation, and fibrosis.

Quantitative Data from the GAN Diet-Induced MASH Mouse Model